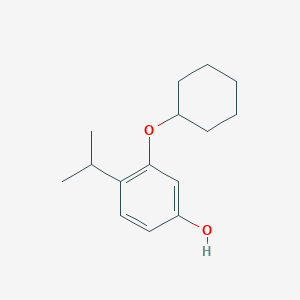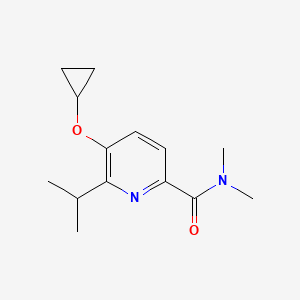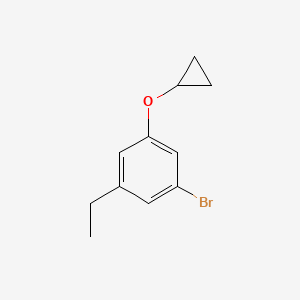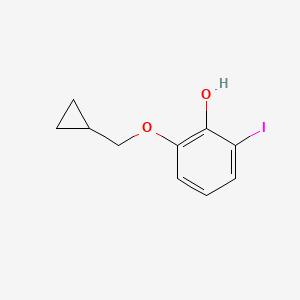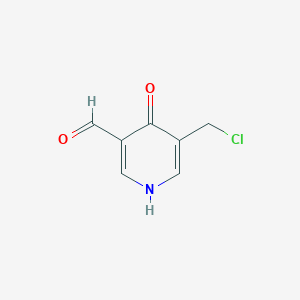
5-(Chloromethyl)-4-hydroxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-4-hydroxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a chloromethyl group and a hydroxyl group attached to a nicotinaldehyde backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-hydroxynicotinaldehyde typically involves the chloromethylation of 4-hydroxynicotinaldehyde. One common method includes the reaction of 4-hydroxynicotinaldehyde with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. This facilitates the attack by the aromatic pi-electrons of the nicotinaldehyde, followed by rearomatization of the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize reaction efficiency and yield. Continuous flow reactors provide better control over reaction conditions, leading to improvements in process safety, yield, selectivity, and product quality compared to traditional batch reactors .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-4-hydroxynicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)furfural (CMF): A chlorinated derivative of hydroxymethylfurfural with similar reactivity patterns.
5-(Bromomethyl)furfural (BMF): Another halogenated derivative with comparable properties.
5-(Hydroxymethyl)furfural (HMF): A non-halogenated analog with different stability and solubility characteristics.
Uniqueness
5-(Chloromethyl)-4-hydroxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde backbone, which imparts distinct chemical reactivity and potential for diverse applications. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
5-(chloromethyl)-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-1-5-2-9-3-6(4-10)7(5)11/h2-4H,1H2,(H,9,11) |
InChI-Schlüssel |
YDXVLAAFXPZJLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=CN1)C=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



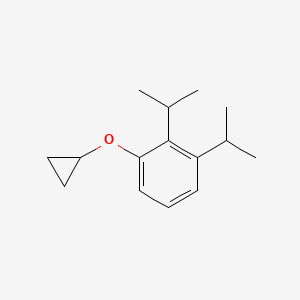


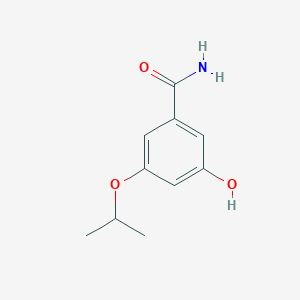
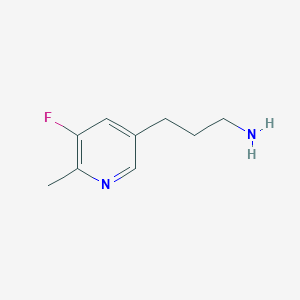
![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)

![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
